molecular formula C25H21NO5 B11140700 2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11140700
M. Wt: 415.4 g/mol
InChI Key: GSGAMCUQPCIYGT-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a fused chromene-pyrrole-dione system, with substituents at positions 1, 2, 6, and 5. The 4-methoxyphenyl group at position 1 and the furan-2-ylmethyl group at position 2 introduce distinct electronic and steric properties, while the 6,7-dimethyl substituents enhance structural rigidity. This compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling high functional group compatibility and scalability .

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21NO5/c1-14-11-19-20(12-15(14)2)31-24-21(23(19)27)22(16-6-8-17(29-3)9-7-16)26(25(24)28)13-18-5-4-10-30-18/h4-12,22H,13H2,1-3H3

InChI Key

GSGAMCUQPCIYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that compounds structurally similar to 2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For example, derivatives of chromeno-pyrrole structures have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and potential as therapeutic agents .

Antimicrobial Properties
There is emerging evidence suggesting that this compound may possess antimicrobial activity. Studies have shown that similar furan-containing compounds demonstrate efficacy against a range of bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Materials Science

Organic Electronics
The unique structural features of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the electronic properties of related compounds has shown promise in enhancing the efficiency of these devices .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial EfficacyShowed effectiveness against Gram-positive bacteria; minimum inhibitory concentrations were established.
Study COrganic ElectronicsExplored the compound's potential as a semiconductor; preliminary results indicated favorable charge transport properties.

Mechanism of Action

The mechanism by which 2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways and result in the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be contextualized against similar derivatives within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name R1 (Position 1) R2 (Position 2) R6/R7 Yield (%) Melting Point (°C) Key Spectral Data
Target Compound 4-Methoxyphenyl Furan-2-ylmethyl 6,7-dimethyl Not reported Not reported Not available in provided evidence
4{4–19-7} 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl 5,7-dimethyl 52 195–197 IR: 3371 (OH), 1711 (C=O); <sup>1</sup>H NMR: δ 7.63 (s, aromatic)
8g 4-Fluorophenyl 2,7-dimethyl Not reported 176–178 IR: 1720 (C=O), 1640 (C=C); <sup>1</sup>H NMR: δ 1.88 (s, CH3)
2-Phenyl derivatives Phenyl Alkyl/aryl Variable 60–85 (literature range) 150–220 <sup>13</sup>C NMR: δ 173–175 (dione C=O)

Key Observations:

However, yields for analogs with bulky or polar groups (e.g., 2-hydroxyethyl in 4{4–19-7}) are moderate (52%), likely due to steric hindrance during cyclization . Derivatives with simple aryl groups (e.g., phenyl) at position 1 exhibit higher yields (60–85%) under similar conditions, as seen in earlier synthetic protocols .

Electronic and Steric Modulation: The 4-methoxyphenyl group in the target compound donates electron density via the methoxy group, contrasting with the electron-withdrawing 4-fluorophenyl group in 8g . This difference may influence solubility and reactivity in downstream functionalization. The 3,4,5-trimethoxyphenyl group in 4{4–19-7} provides multiple electron-donating methoxy groups, which could enhance binding affinity in biological systems compared to monosubstituted aryl groups .

Spectral and Physical Properties :

  • IR spectra of analogs consistently show strong C=O stretches near 1710–1720 cm<sup>−1</sup>, confirming the dione moiety .
  • Melting points vary significantly (150–220°C), with higher values observed for polar derivatives like 4{4–19-7} (195–197°C), likely due to intermolecular hydrogen bonding from the hydroxyethyl group .

Research Findings and Implications

  • Synthetic Flexibility: The multicomponent approach enables rapid diversification of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, with over 223 analogs reported . Substituents at positions 1 and 2 are critical for tuning electronic properties and biological activity.
  • Biological Potential: While specific data for the target compound are unavailable, analogs with trimethoxyphenyl (e.g., 4{4–19-7}) or fluorophenyl (e.g., 8g) groups are being investigated for anticancer and antimicrobial activity due to their structural resemblance to bioactive natural products .
  • Limitations : The target compound’s furan-2-ylmethyl group may confer lower metabolic stability compared to saturated alkyl chains, a common challenge in furan-containing pharmaceuticals.

Biological Activity

2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H28N2O4C_{26}H_{28}N_{2}O_{4} with a molecular weight of 432.5 g/mol. The structure consists of a furan ring, a chromeno[2,3-c]pyrrole core, and various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit several biological activities, including:

  • Antioxidant Activity : Chromeno derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress .
  • Antiviral Activity : Some derivatives have been reported to inhibit the main protease (Mpro) of SARS-CoV-2, indicating potential antiviral applications .
  • Enzyme Modulation : These compounds may act as glucokinase activators and mimetics of glycosaminoglycans, suggesting roles in metabolic regulation .

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its structural compatibility with active sites.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antioxidant Studies : A study demonstrated that chromeno derivatives possess strong radical scavenging capabilities. The antioxidant activity was assessed using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants .
  • Antiviral Properties : Research highlighted the efficacy of certain chromeno derivatives against viral infections. The compound exhibited inhibition of viral replication in vitro against various strains .
  • Enzyme Inhibition : The ability of these compounds to inhibit key metabolic enzymes has been documented. Specific studies showed that they could modulate glucokinase activity, which is crucial for glucose metabolism .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant radical scavenging activity
AntiviralInhibition of SARS-CoV-2 main protease
Enzyme ModulationActivation of glucokinase

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